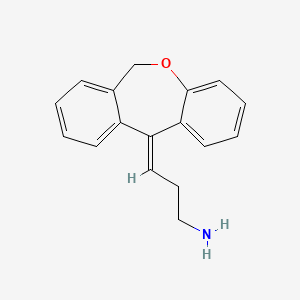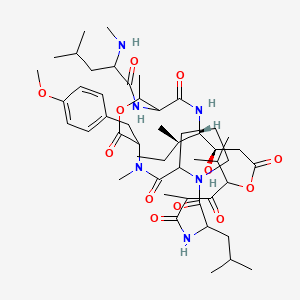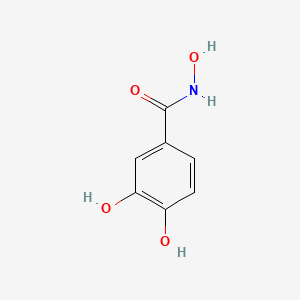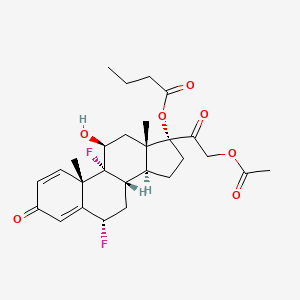
地氟普利德纳
描述
地氟泼尼酯是一种局部用皮质类固醇,主要用于治疗眼科手术相关的炎症和疼痛。它是 6(α), 9(α)-二氟泼尼松龙醋酸酯的丁酸酯。 该化合物以其强大的抗炎特性而闻名,并在市场上以商品名 Durezol 销售 .
科学研究应用
地氟泼尼酯在科学研究中有多种应用:
化学: 它用于皮质类固醇合成和反应的研究。
生物学: 研究重点是它对细胞炎症途径的影响。
医学: 它被广泛研究用于治疗眼部炎症和疼痛的治疗效果。
作用机制
地氟泼尼酯通过诱导磷脂酶 A2 抑制蛋白(称为脂皮质素)的产生来发挥作用。这些蛋白抑制花生四烯酸从细胞膜磷脂中的释放,从而减少炎症介质(如前列腺素和白三烯)的形成。 这种机制有助于减少炎症和疼痛 .
生化分析
Biochemical Properties
Difluprednate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins inhibit the release of arachidonic acid, a precursor for potent mediators of inflammation such as prostaglandins and leukotrienes . Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which further interacts with endogenous tissue esterases to form hydroxyfluoroprednisolone butyrate .
Cellular Effects
Difluprednate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Difluprednate induces the production of lipocortins, which modulate the activity of prostaglandins and leukotrienes, thereby reducing inflammation . Additionally, it affects gene expression by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of difluprednate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Difluprednate penetrates cells readily and induces the production of lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, thereby reducing the synthesis of inflammatory mediators. Difluprednate also modulates gene expression by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difluprednate change over time. Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate . The stability and degradation of difluprednate are influenced by the presence of tissue esterases. Long-term use of difluprednate has been associated with increased intraocular pressure and the development of cataracts .
Dosage Effects in Animal Models
The effects of difluprednate vary with different dosages in animal models. Studies have shown that difluprednate inhibits uveitis in a dose-dependent manner, with higher doses showing greater anti-inflammatory activity . High doses of difluprednate can lead to adverse effects such as increased intraocular pressure and optic nerve damage . The threshold effects and toxicities observed in animal models highlight the importance of careful dosage management.
Metabolic Pathways
Difluprednate undergoes metabolic transformations in the body. It is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate, which is further metabolized by endogenous tissue esterases to hydroxyfluoroprednisolone butyrate . These metabolic pathways limit systemic exposure to the active compound and reduce the risk of systemic side effects.
Transport and Distribution
Difluprednate is transported and distributed within cells and tissues through various mechanisms. It penetrates the corneal epithelium rapidly and effectively, ensuring low systemic absorption . Difluprednate’s distribution within ocular tissues is facilitated by its lipophilic nature, allowing it to reach target sites efficiently .
Subcellular Localization
The subcellular localization of difluprednate is crucial for its activity and function. Difluprednate is known to localize within the cytoplasm and nucleus of target cells, where it binds to glucocorticoid receptors . This localization is essential for its ability to modulate gene expression and inhibit inflammatory pathways. Post-translational modifications and targeting signals may also play a role in directing difluprednate to specific cellular compartments .
准备方法
地氟泼尼酯的合成从泼尼松龙醋酸酯开始,包含多个步骤。制备方法包括:
烯醇化酯化和 6-亲电氟化: 泼尼松龙醋酸酯经过烯醇化酯化,然后进行 6-亲电氟化,生成中间体化合物。
9,11 消除: 该中间体化合物进行 9,11 消除,形成另一种中间体。
9,11 双键溴代羟基化、环氧化和 21-位水解: 该中间体经过溴代羟基化、环氧化和水解,形成另一种中间体。
9,11 环氧氟环开环: 最后一步是环氧氟中间体的环开环,生成地氟泼尼酯.
工业生产方法侧重于优化这些步骤,以确保高产率、成本效益和环境可持续性。
化学反应分析
相似化合物的比较
地氟泼尼酯与其他皮质类固醇(如泼尼松龙醋酸酯)进行比较。尽管两种化合物都用于治疗眼部炎症,但地氟泼尼酯在 6 和 9 位有额外的氟原子,在 17 位有丁酸酯基团,在 21 位有醋酸酯基团。 这些修饰增强了其效力、组织渗透性和抗炎活性,与泼尼松龙醋酸酯相比 .
类似化合物包括:
- 泼尼松龙醋酸酯
- 倍他米松
- 地塞米松
属性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQPLTPSGFELIB-JTQPXKBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046773 | |
| Record name | Difluprednate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Difluprednate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Difluprednate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23674-86-4 | |
| Record name | Epitopic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluprednate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluprednate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difluprednate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluprednate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUPREDNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Difluprednate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-194 | |
| Record name | Difluprednate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


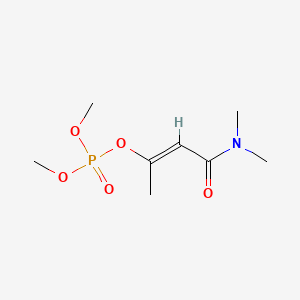
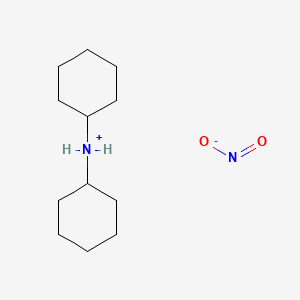
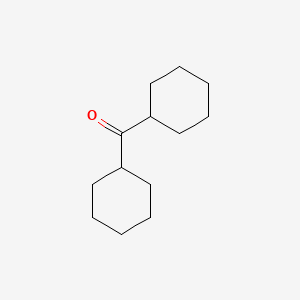
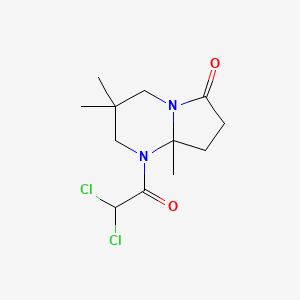
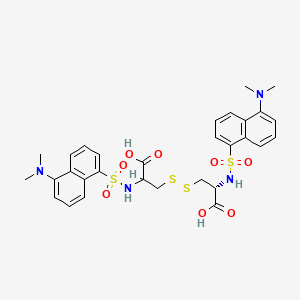
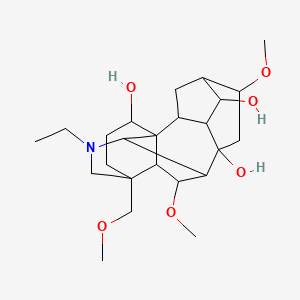
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

